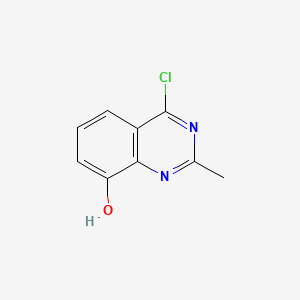

4-Chloro-2-methylquinazolin-8-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methylquinazolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-5-11-8-6(9(10)12-5)3-2-4-7(8)13/h2-4,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCBPNVNKQACBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2O)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00699256 | |

| Record name | 4-Chloro-2-methylquinazolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154288-10-5 | |

| Record name | 4-Chloro-2-methyl-8-quinazolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154288-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methylquinazolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloro 2 Methylquinazolin 8 Ol and Its Analogs

Classical and Contemporary Approaches to the Quinazoline (B50416) Ring System

The synthesis of the quinazoline ring system is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. For the specific construction of a quinazolin-8-ol (B1297895) scaffold, these methods are adapted from classical routes, often beginning with precursors that contain the pre-installed hydroxyl group.

Cyclocondensation Reactions in Quinazolin-8-ol Synthesis

Cyclocondensation reactions are fundamental to the formation of the quinazoline ring. A common strategy involves the reaction of an appropriately substituted anthranilic acid derivative with an amide or a related C1 or C2 source. In the context of 2-methylquinazolin-8-ol (B3245326), a logical precursor would be 2-amino-3-hydroxybenzoic acid.

The Niementowski quinazoline synthesis, a classic method, involves the condensation of an anthranilic acid with an amide at high temperatures. nih.gov An adaptation of this method for 2-methylquinazolin-8-ol would likely involve heating 2-amino-3-hydroxybenzoic acid with acetamide (B32628) or a related acetylating agent. The reaction proceeds through an initial acylation of the amino group, followed by cyclization and dehydration to form the quinazolinone ring system, specifically 2-methylquinazolin-8(3H)-one. This intermediate exists in tautomeric equilibrium with its lactim form, 2-methylquinazolin-8-ol, which is the precursor to the final chlorinated product.

Another approach is the reaction of ortho-aminophenols with glycerol (B35011) in the Skraup reaction, a traditional method for synthesizing quinolines, which can be adapted for quinazolines. google.com By modifying the reagents, for instance, using 2-amino-3-hydroxybenzonitrile (B1284206) and a suitable one-carbon source, a cyclization can be induced to form the quinazoline ring.

Strategies for ortho-Aminobenzonitrile Precursors

Ortho-aminobenzonitriles are highly versatile and reactive precursors for the synthesis of quinazolines. nih.gov Their use allows for the construction of the pyrimidine (B1678525) ring through various cyclization strategies. For the synthesis of 4-Chloro-2-methylquinazolin-8-ol, the key starting material would be 2-amino-3-hydroxybenzonitrile.

The synthesis of substituted aminobenzonitriles can be challenging. One potential route to 2-amino-3-hydroxybenzonitrile involves the multi-step transformation of a more readily available starting material, such as 2-aminophenol. This could involve protection of the functional groups, followed by directed ortho-metalation, introduction of a cyano group, and subsequent deprotection. Another approach involves the reduction of a nitro group precursor, such as 2-hydroxy-6-nitrobenzonitrile. The synthesis of 4-amino-3-hydroxybenzonitrile (B1279274) has been documented, involving the treatment of 1,1-dimethylethyl (4-cyano-2-hydroxyphenyl) carbamate (B1207046) with an acid to remove the BOC protecting group. google.comgoogle.com Similar strategies could be adapted for the synthesis of the required 2-amino-3-hydroxy isomer.

Once the 2-amino-3-hydroxybenzonitrile precursor is obtained, it can undergo cyclization. For instance, reaction with an orthoester in a metal-catalyzed, one-pot reaction can yield the quinazolinone scaffold. mdpi.com

Formation of the 4-Chloro Substitution Pattern

The introduction of the chlorine atom at the 4-position is a critical step in the synthesis of the target compound. This transformation is typically achieved by the chlorination of the corresponding quinazolin-4(3H)-one. The quinazolinone exists in a lactam-lactim tautomeric equilibrium, and it is the lactim (4-hydroxyquinazoline) form that undergoes substitution. nih.govnih.gov

Common chlorinating agents used for this purpose include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). nih.govresearchgate.net The reaction involves heating the 2-methylquinazolin-8-ol (or its keto tautomer) with the chlorinating agent, which converts the hydroxyl group at the 4-position into a chloro group.

For example, a general procedure involves refluxing the quinazolin-4-ol derivative in an excess of thionyl chloride to afford the 4-chloroquinazoline (B184009). researchgate.net Similarly, heating with phosphorus oxychloride is also a widely employed and effective method. The reactivity of the 8-hydroxy group must be considered; under the harsh conditions of chlorination, it may require a protecting group to prevent unwanted side reactions, although in some cases, the reaction can proceed with sufficient selectivity.

Expedited and Environmentally Conscious Synthetic Protocols

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. This has led to the rise of one-pot sequential reactions and the use of alternative energy sources like microwave irradiation to reduce reaction times and energy consumption.

One-Pot Sequential Synthesis Techniques

One-pot syntheses offer significant advantages by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. For the synthesis of this compound, a one-pot procedure could be envisioned starting from a suitable precursor like 2-amino-3-hydroxybenzonitrile.

A plausible one-pot sequence could involve the initial cyclization of 2-amino-3-hydroxybenzonitrile with a suitable reagent to form the 2-methylquinazolin-8-ol intermediate. Without isolation, a chlorinating agent such as thionyl chloride could then be added to the same reaction vessel to convert the intermediate directly to the final product, this compound. Multicomponent reactions (MCRs) are a powerful subset of one-pot reactions. Palladium-catalyzed four-component reactions have been developed for the one-pot synthesis of N-aryl(alkyl)-substituted quinazolin-4(3H)-ones from 2-bromoanilines, amines, orthoesters, and carbon monoxide. mdpi.com Adapting such a strategy could provide a highly efficient route to the target molecule and its analogs.

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of organic reactions. frontiersin.orgnih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities compared to conventional heating methods. researchgate.netresearchgate.net

The synthesis of quinazolines and quinazolinones is particularly amenable to microwave assistance. For instance, the Niementowski synthesis, which typically requires high temperatures and long reaction times, can be significantly expedited using microwave heating. frontiersin.org A microwave-assisted approach to synthesizing 2-methylquinazolin-8-ol from 2-amino-3-hydroxybenzoic acid and an appropriate acetyl source could be completed in minutes rather than hours.

Similarly, the chlorination step can also be accelerated. Microwave-mediated N-arylation of 4-chloroquinazolines has been shown to be rapid and efficient. nih.gov The synthesis of quinazolinone derivatives from 2-aminobenzamide (B116534) and alcohols under microwave irradiation in solvent-free conditions has also been reported, yielding the desired products in high yields within two hours. nih.gov

Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinazolinone Derivatives

| Product | Method | Catalyst | Solvent | Time | Yield (%) | Reference |

| Quinazolinone Derivative | Conventional Heating | CuI | - | 16 h | 55 | nih.gov |

| Quinazolinone Derivative | Microwave Irradiation | CuI | - | 2 h | Up to 90 | nih.gov |

| Quinazolinone Derivative | Conventional Heating | - | - | 3-6 h | 48-89 | researchgate.net |

| Quinazolinone Derivative | Microwave Irradiation | - | - | 10-20 min | 66-97 | researchgate.net |

This comparative data clearly demonstrates the significant advantages of MAOS in terms of both reaction speed and efficiency for the synthesis of the quinazolinone scaffold, a key intermediate for this compound.

Ultrasound-Promoted Synthetic Transformations

The application of ultrasound irradiation in organic synthesis has emerged as a powerful tool for promoting chemical reactions. This environmentally friendly technique can lead to enhanced reaction rates, higher yields, and milder reaction conditions compared to conventional methods. ijsrch.comnih.govresearchgate.net In the context of quinazoline synthesis, ultrasound-assisted methods have been successfully employed, offering significant advantages. ijsrch.comnih.gov

Ultrasound irradiation can accelerate the Bischler cyclization, a key step in the formation of the quinazoline core. nih.gov This method often results in a dramatic decrease in reaction time and an increase in product yields. nih.gov The mechanical effects of acoustic cavitation generated by ultrasound waves enhance mass transfer and keep solid catalysts from clumping together, contributing to remarkable catalytic effectiveness. researchgate.net

Key Features of Ultrasound-Promoted Synthesis:

| Feature | Description | Reference |

|---|---|---|

| Enhanced Reaction Rates | Ultrasound can significantly shorten reaction times, in some cases by a factor of 150. | nih.gov |

| Improved Yields | Higher product yields are often observed compared to conventional heating methods. | ijsrch.com |

| Milder Conditions | Reactions can often be carried out at lower temperatures, reducing side product formation. | nih.gov |

| Eco-Friendly | Reduced energy consumption and potential for decreased solvent usage align with the principles of green chemistry. | nih.gov |

For the synthesis of analogs of this compound, an ultrasound-promoted approach could be envisioned for the cyclization of an appropriately substituted 2-aminobenzamide or related precursor.

Heterogeneous Catalysis in Quinazoline Annulation Reactions

Heterogeneous catalysts offer significant advantages in organic synthesis, including ease of separation from the reaction mixture, potential for recycling, and improved stability. frontiersin.org In the synthesis of quinazolines, various heterogeneous catalysts have been employed to facilitate the annulation (ring-forming) reactions.

Notable examples of heterogeneous catalysts for quinazoline synthesis include:

α-MnO₂: This robust and reusable manganese oxide catalyst has been used for the synthesis of quinazolines from 2-aminobenzylamines and alcohols. frontiersin.org

Cobalt Zeolite Imidazolate Framework (ZIF-67): ZIFs are a subclass of metal-organic frameworks (MOFs) that have shown high catalytic activity. ZIF-67 has been successfully used for the synthesis of quinazolines from 2-aminobenzophenones and benzylamines. frontiersin.orgnih.gov Key advantages of this system include low-temperature operation and catalyst reusability. frontiersin.orgnih.gov

Nanoporous TiO₂: Titanium dioxide-based catalysts can also be employed for the synthesis of quinazolines under solvent-free conditions. frontiersin.org

Ruthenium Clusters on Ceria: A heterogeneous Ru-clusters/ceria catalyst has been developed for the synthesis of quinazolinones from olefins, CO, and amines, offering an environmentally friendly process where water is the only byproduct. dntb.gov.ua

Table of Heterogeneous Catalysts in Quinazoline Synthesis:

| Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|

| α-MnO₂ | 2-Aminobenzylamines and Alcohols | Robust, reusable, cost-effective | frontiersin.org |

| ZIF-67 | 2-Aminobenzophenones and Benzylamines | Low temperature, catalyst reusability, good functional group tolerance | frontiersin.orgnih.gov |

| Nanoporous TiO₂ | o-Aminobenzophenones, Aldehydes, and Ammonium Acetate | Solvent-free conditions | frontiersin.org |

These heterogeneous catalytic systems could be adapted for the synthesis of the core structure of this compound, providing sustainable and efficient manufacturing routes.

Metal-Catalyzed Coupling Reactions for Diversification

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, allowing for the introduction of a wide range of substituents. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate, is a widely used and versatile method for the arylation of quinazoline scaffolds. mdpi.comproquest.com

The regioselective activation of polyhalogenated quinazolines in palladium-catalyzed cross-coupling reactions has been extensively studied and provides a means for the synthesis of libraries of functionalized derivatives. nih.gov For a molecule like this compound, the chlorine atom at the 4-position is susceptible to displacement via palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl and heteroaryl groups at this position. nih.gov In addition to the Suzuki-Miyaura coupling, other palladium-catalyzed reactions such as Sonogashira, Heck, and Buchwald-Hartwig amination can be employed to further diversify the quinazoline core. mdpi.com

Examples of Palladium-Catalyzed Cross-Coupling Reactions on Quinazolines:

| Reaction Name | Reactants | Bond Formed | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Halogenated Quinazoline + Boronic Acid/Ester | C-C (Aryl) | nih.govmdpi.comproquest.com |

| Sonogashira | Halogenated Quinazoline + Terminal Alkyne | C-C (Alkynyl) | mdpi.com |

| Heck | Halogenated Quinazoline + Alkene | C-C (Alkenyl) | mdpi.com |

| Buchwald-Hartwig | Halogenated Quinazoline + Amine | C-N | mdpi.com |

| C-P Coupling | 4-(Tosyloxy)quinazoline + H-phosphonate | C-P | thieme-connect.com |

Copper-Catalyzed Reaction Systems

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed systems for the synthesis and functionalization of quinazolines. gaylordchemical.comrsc.orgrsc.orgnih.gov Copper(I) catalysts have been successfully used in the synthesis of quinazolinones from 2-bromobenzamides and aldehydes, alcohols, or methyl arenes. gaylordchemical.com These reactions often proceed in a domino fashion and can be performed under an air atmosphere without the need for expensive ligands. gaylordchemical.com

Copper-catalyzed cascade reactions provide a unified and modular route to quinazolines from readily available starting materials. rsc.orgrsc.orgnih.gov For instance, a copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes has been developed for the synthesis of 2-substituted quinazolines. nih.gov These methodologies could be applied to introduce substituents at various positions of the this compound scaffold, depending on the starting materials.

Other Transition Metal-Mediated Transformations

Besides palladium and copper, other transition metals have been shown to effectively catalyze the synthesis of quinazolines. nih.govnih.gov These metals offer alternative reactivity and can be more earth-abundant and cost-effective.

Manganese: Manganese pincer complexes have been used for the synthesis of quinazolines from 2-aminobenzyl alcohols and benzonitriles. nih.gov Mn(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohols with primary amides also yields 2-substituted quinazolines. mdpi.com

Cobalt: Ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones or nitriles provides a route to quinolines and quinazolines. nih.govmdpi.com

Iron: Iron(II) bromide has been shown to catalyze the synthesis of quinazolines from 2-aminobenzylamines and various amines under aerobic conditions. mdpi.com

Table of Other Transition Metal-Mediated Quinazoline Syntheses:

| Metal | Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Manganese | Mn-pincer complex | 2-Aminobenzyl Alcohols + Benzonitriles | Earth-abundant metal | nih.gov |

| Manganese | Mn(I) salt with NNN-tridentate ligand | 2-Aminobenzyl Alcohols + Primary Amides | Phosphine-free ligand | mdpi.com |

| Cobalt | Ligand-free Co catalyst | 2-Aminoaryl Alcohols + Nitriles | Mild reaction conditions | mdpi.com |

Regioselective Functionalization and Chlorination Strategies

The regioselective functionalization of the quinazoline core is crucial for the development of analogs with specific properties. Transition metal-catalyzed C-H activation has become a powerful strategy for the direct functionalization of heterocycles, avoiding the need for pre-functionalized substrates. mdpi.combenthamdirect.comnih.govrsc.org

For the quinazoline scaffold, directing groups can be used to guide the metal catalyst to a specific C-H bond, allowing for regioselective arylation, amination, acetoxylation, and other transformations. benthamdirect.comrsc.org While much of the research has focused on quinolines, these principles can be extended to quinazolines. mdpi.comnih.gov The inherent electronic properties of the quinazoline ring also influence the regioselectivity of functionalization reactions.

Regarding chlorination, the introduction of a chlorine atom at the 4-position of the quinazoline ring is a common transformation. This is typically achieved by treating the corresponding quinazolin-4-one with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The resulting 4-chloroquinazoline is a versatile intermediate for further functionalization, particularly through nucleophilic aromatic substitution or the metal-catalyzed cross-coupling reactions discussed previously. The order of reactivity of Csp²–halogen bonds (C-I > C-Br >> C-Cl) generally allows for selective coupling at other halogenated positions in the presence of a chloro group. mdpi.com

The synthesis of highly functionalized quinolines has been achieved through a sequence of regioselective magnesiations and subsequent reactions with electrophiles, demonstrating the potential for precise control over the substitution pattern. acs.org Such strategies could be adapted for the synthesis of complex derivatives of this compound.

Molecular Derivatization and Structural Modification Strategies of 4 Chloro 2 Methylquinazolin 8 Ol

Synthesis of Novel Analogs via Nucleophilic Substitution at C-4

The chlorine atom at the C-4 position of the quinazoline (B50416) ring is highly susceptible to nucleophilic aromatic substitution (SNAr), making it a key site for introducing diverse functional groups. nih.govresearchgate.net This reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atoms, which activates the C-4 position for nucleophilic attack. researchgate.net

The displacement of the C-4 chloro group with various primary and secondary amines is a widely employed strategy to synthesize a diverse library of 4-aminoquinazoline derivatives. nih.govresearchgate.net These reactions are typically carried out by refluxing the 4-chloroquinazoline (B184009) substrate with the appropriate amine in a suitable solvent, such as isopropanol (B130326) or acetonitrile. nih.gov The addition of a catalytic amount of acid can facilitate the reaction. nih.gov This method has been successfully used to introduce a variety of anilines and other amino compounds, leading to the formation of compounds with a range of biological activities. nih.govresearchgate.net For instance, the reaction of 4-chloroquinazolines with anilines has been a key step in the synthesis of several potent drug candidates. researchgate.net

The versatility of this reaction allows for the introduction of a wide array of aminyl groups, thereby enabling the fine-tuning of the molecule's physicochemical properties.

Table 1: Examples of Amination Reactions on 4-Chloroquinazoline Derivatives

| Amine Nucleophile | Reaction Conditions | Product | Reference |

| Appropriate anilines | Isopropyl alcohol/acetonitrile, conc. HCl (cat.), rt, 12 h | 4-Anilinoquinazoline (B1210976) derivatives | nih.gov |

| 4-Methoxy-N-methylaniline | Chloroform, rt, 12 h | 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | nih.gov |

This table is illustrative and based on general procedures for similar quinazoline scaffolds.

Beyond amination, the C-4 chloro substituent can be displaced by sulfur and oxygen nucleophiles to generate 4-thio and 4-alkoxy/aryloxy quinazoline derivatives, respectively. The reaction with thiols, often in the presence of a base like potassium carbonate in a solvent such as DMF, yields 4-thioether derivatives. Similarly, alkoxides or phenoxides can be used to introduce ether linkages at the C-4 position. mdpi.com These modifications significantly alter the electronic and steric properties of the quinazoline core, offering another avenue for structural diversification and the development of new chemical entities. mdpi.com

Modifications at the C-2 Methyl Group

The methyl group at the C-2 position of the quinazoline ring, while generally less reactive than the C-4 chloro group, provides opportunities for further structural modifications.

The 2-methyl group can undergo oxidation to form a 2-carboxaldehyde or 2-carboxylic acid derivative. These oxidized intermediates can then be further derivatized. For example, the aldehyde can undergo condensation reactions, and the carboxylic acid can be converted to esters or amides. evitachem.com While direct oxidation of the methyl group on the 4-chloro-2-methylquinazolin-8-ol core is not extensively documented, oxidation of methyl groups on related quinazoline systems has been reported using various oxidizing agents. semanticscholar.org

The protons of the C-2 methyl group exhibit some acidity and can participate in condensation reactions with aldehydes, particularly aromatic aldehydes. scirp.orgresearchgate.net These reactions are typically carried out in the presence of a catalyst, such as acetic acid or pyridine (B92270), and lead to the formation of 2-styrylquinazoline derivatives. scirp.orgresearchgate.net This strategy effectively extends the conjugation of the quinazoline system and allows for the introduction of a wide variety of substituents via the aldehyde component.

Hydroxyl Group Functionalization at C-8

The hydroxyl group at the C-8 position is a versatile handle for introducing a variety of functional groups through etherification and esterification reactions. Alkylation of the hydroxyl group can be achieved using alkyl halides in the presence of a base. uio.no This allows for the introduction of various alkyl or substituted alkyl chains, which can influence the molecule's lipophilicity and interaction with biological targets. sci-hub.se Esterification, on the other hand, can be accomplished using acyl chlorides or anhydrides. These derivatization strategies at the C-8 position have been utilized in the design of novel compounds with specific biological profiles. sci-hub.se

Ether and Ester Formation

The phenolic hydroxyl group at the C-8 position of the quinazoline core is a prime site for derivatization through etherification and esterification reactions. These modifications are typically achieved via nucleophilic substitution, where the hydroxyl group acts as the nucleophile.

Etherification: The synthesis of 8-alkoxy derivatives can be accomplished by reacting this compound with various alkylating agents under basic conditions. A common strategy involves the Williamson ether synthesis, where a base such as potassium carbonate or sodium hydride is used to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. This intermediate then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other electrophiles to yield the corresponding ether. For instance, reacting a related quinazolinone derivative with ethyl chloroacetate (B1199739) in the presence of a base leads to the formation of an O-alkylated product, demonstrating a viable pathway for introducing ester-containing alkyl chains. researchgate.net

Esterification: The hydroxyl group can be readily converted into an ester by reaction with acylating agents like acyl chlorides or acid anhydrides. This reaction is often catalyzed by a base such as pyridine or triethylamine, which serves to activate the acylating agent and neutralize the acidic byproduct. This method allows for the introduction of a wide variety of acyl groups, thereby modifying the lipophilicity and electronic properties of the parent molecule.

| Reaction Type | Reagents | Product Type |

| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 8-Alkoxy-4-chloro-2-methylquinazoline |

| Esterification | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | 4-Chloro-2-methylquinazolin-8-yl acetate |

Introduction of Diverse Chemical Entities

The reactivity of the chlorine atom at the C-4 position is a cornerstone of quinazoline chemistry, allowing for the introduction of a vast array of substituents through nucleophilic aromatic substitution (SNAr). mdpi.com The electron-withdrawing nature of the quinazoline ring nitrogens activates the C-4 position for attack by nucleophiles.

Common transformations include:

Amination: The C-4 chloro group can be displaced by primary or secondary amines to form 4-aminoquinazoline derivatives. nih.govscirp.orgnih.gov These reactions are often carried out by heating the 4-chloroquinazoline with the desired amine in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF). nih.gov

Hydrazinolysis: Reaction with hydrazine (B178648) hydrate (B1144303) readily substitutes the chlorine atom to produce 4-hydrazinylquinazolines. scirp.orgekb.eg These hydrazine derivatives are crucial intermediates for synthesizing fused heterocyclic systems. scirp.orgresearchgate.net

Thiolation: Thiol nucleophiles can replace the C-4 chlorine to form 4-thioether derivatives. For example, heating a 4-chloroquinolinone, a related heterocyclic system, with thiourea (B124793) can introduce a sulfanyl (B85325) group. mdpi.com

The methyl group at the C-2 position can also be a site for modification. For example, it can undergo condensation reactions with aromatic aldehydes under acidic conditions to form styryl derivatives, extending the conjugation of the system. researchgate.net

| Position | Reaction Type | Reagents | Product |

| C-4 | Amination | R¹R²NH, Heat | 4-(N,N-Disubstituted-amino)-2-methylquinazolin-8-ol |

| C-4 | Hydrazinolysis | Hydrazine hydrate (NH₂NH₂·H₂O), EtOH | 4-Hydrazinyl-2-methylquinazolin-8-ol |

| C-4 | Thiolation | RSH, Base | 4-(Alkyl/Arylthio)-2-methylquinazolin-8-ol |

| C-2 | Condensation | Ar-CHO, Acid | 4-Chloro-2-styrylquinazolin-8-ol |

Incorporation of Halogen Substituents at Other Positions (e.g., C-6) for Electronic Modulation

Introducing additional halogen atoms onto the benzo portion of the quinazoline ring is a key strategy for modulating the electronic properties of the molecule. Structure-activity relationship studies on quinazolinone derivatives have shown that the presence of halogens at positions C-6 and C-8 can significantly influence their characteristics. nih.govnih.gov

Halogenation can be achieved through two main approaches:

Direct Halogenation: Electrophilic halogenation of the quinazoline ring can introduce bromine or chlorine atoms. However, the regioselectivity of this reaction can be difficult to control due to the activating/deactivating effects of the existing substituents.

Synthesis from Halogenated Precursors: A more controlled and widely used method involves starting the synthesis from an appropriately halogenated anthranilic acid derivative. For example, the synthesis of 6-bromo- or 6,8-dibromo-quinazolinones is often accomplished by using 5-bromoanthranilic acid or 3,5-dibromoanthranilic acid as the starting material. derpharmachemica.com A patent describes the synthesis of 7-bromo-6-chloro-2-methyl-3,4-dihydroquinazolin-4-one starting from 2-amino-4-bromo-5-chlorobenzoic acid, highlighting the utility of pre-functionalized building blocks. google.com

| Compound Name | Synthetic Strategy | Purpose |

| 6-Bromo-4-chloro-2-methylquinazolin-8-ol | Synthesis from 5-bromo-3-hydroxy-anthranilic acid derivative | Electronic modulation |

| 6,7-Dichloro-4-amino-2-methylquinazolin-8-ol | Synthesis from 4,5-dichloro-3-hydroxy-anthranilic acid derivative | Electronic modulation |

Synthesis of Fused Heterocyclic Systems Derived from this compound

The quinazoline scaffold can serve as a foundation for constructing more complex, polycyclic heterocyclic systems. These fused systems are synthesized by forming new rings that share one or more bonds with the original quinazoline structure. The 4-hydrazinyl derivative, obtained from this compound, is a particularly versatile intermediate for these transformations. scirp.orgekb.eg

Key examples of fused systems include:

Triazolo[4,3-c]quinazolines: The 4-hydrazinylquinazoline can be cyclized with various one-carbon synthons. For instance, reaction with acetic anhydride (B1165640) leads to the formation of a 3-methyl- Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[4,3-c]quinazolin-5(6H)-one. ekb.eg Similarly, reaction with phenyl isothiocyanate can lead to thiourea derivatives which can be cyclized to form triazole rings. bohrium.comscirp.org

Pyrazolo[4,3-f]quinazolines: These systems can be synthesized through condensation reactions. For example, reacting a 6-amino-5-formylquinazoline derivative with hydrazine can yield a pyrazolo[4,3-f]quinazoline. researchgate.net

Imidazo[1,2-c]quinazolines: Acylation of a 4-aminoquinazoline with chloroacetyl chloride can lead to an intermediate that undergoes intramolecular cyclization to yield an imidazo[1,2-c]quinazolinone derivative. scirp.orgscirp.org

Bis Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[1,5-a:4,3-c]quinazolines: More complex tetracyclic systems can be formed by reacting 4-hydrazinylquinazolines with reagents like 1,1'-carbonyldiimidazole. nih.gov

These cyclization reactions significantly expand the structural diversity of compounds derivable from the this compound core, leading to novel molecular architectures.

| Starting Material Derivative | Reagents | Fused Heterocyclic System |

| 4-Hydrazinyl-2-methylquinazolin-8-ol | Acetic Anhydride | 3-Methyl- Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[4,3-c]quinazolin-8-ol |

| 4-Hydrazinyl-2-methylquinazolin-8-ol | Carbon Disulfide | Current time information in Bangalore, IN.researchgate.netnih.govTriazolo[4,3-c]quinazoline-3-thiol-8-ol |

| 4-Amino-2-methylquinazolin-8-ol | Chloroacetyl chloride | Imidazo[1,2-c]quinazolin-8-ol-5-one |

Mechanistic Investigations of Biological Interactions of 4 Chloro 2 Methylquinazolin 8 Ol Derivatives Non Human & in Vitro Studies

Molecular Target Identification and Characterization

Identifying the specific molecular targets of quinazoline (B50416) derivatives is crucial for understanding their mechanism of action. In vitro studies have revealed that these compounds can interact with and modulate the function of various critical macromolecules, including enzymes and structural proteins.

Quinazoline derivatives have been shown to inhibit several key enzymes involved in cellular replication and repair, making them a focus of interest in therapeutic research.

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and amino acids. rjeid.com Several quinazoline analogs have been designed as DHFR inhibitors. For instance, certain quinazolinone analogs designed to mimic the structure of methotrexate (B535133) were found to be potent inhibitors of mammalian DHFR, with IC50 values as low as 0.4 µM. nih.gov Another study on classical quinazoline analogues of folic and isofolic acids also demonstrated their inhibitory activity against DHFR from rat liver. nih.gov

Thymidylate Synthase (TS): TS is another vital enzyme in nucleotide synthesis, catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). mdpi.com Some C2-methylquinazoline-based antifolates have been synthesized and evaluated as TS inhibitors. nih.gov Modifications to the quinazoline structure, such as the introduction of a 2'-chloro substituent, were found to reduce TS inhibition by twofold, while a 2'-methyl substituent led to a 20-fold reduction in inhibitory activity. nih.gov Raltitrexed, a quinazoline-containing drug, is a selective TS inhibitor used in chemotherapy. mdpi.com

Poly(ADP-ribose) Polymerase (PARP): PARP enzymes are central to DNA repair mechanisms. A notable derivative, 8-hydroxy-2-methylquinazolin-4(3H)-one (NU-1025), was identified as a potent PARP inhibitor with an IC50 of 400 nM. researchgate.net Other research has focused on novel 4-hydroxyquinazoline (B93491) and quinazoline-2,4(1H,3H)-dione derivatives, which have demonstrated significant PARP-1 and PARP-2 inhibition, with some compounds achieving IC50 values in the nanomolar range. mdpi.comnih.gov

DNA Gyrase: This bacterial enzyme is a type II topoisomerase and a validated target for antibiotics. mdpi.com Studies have identified quinazolinone derivatives that act as inhibitors of bacterial DNA gyrase subunit B (GyrB). nih.gov For example, certain N-quinazolinone derivatives showed potent inhibitory activity against S. aureus GyrB with IC50 values as low as 0.28 µM. nih.gov Another series of quinazolin-4(3H)-one derivatives incorporating pyrazole (B372694) scaffolds displayed potent inhibition of E. coli DNA gyrase, with IC50 values between 3.19 and 4.17 µM. mdpi.com

Table 1: Enzyme Inhibition by Quinazoline Derivatives

| Compound Class | Target Enzyme | Specific Derivative/Compound | Inhibition (IC50) | Source Organism/Cell Line |

|---|---|---|---|---|

| Quinazolinone analogs | DHFR | Compound 31 | 0.4 µM | Mammalian |

| Quinazolinone analogs | DHFR | Compound 30 | 0.4 µM | Mammalian |

| Quinazolinone analogs | DHFR | Compound 28 | 0.5 µM | Mammalian |

| 4-Hydroxyquinazoline | PARP | NU-1025 | 400 nM | In vitro |

| Quinazoline-2,4(1H,3H)-dione | PARP-1 | Cpd36 | 0.94 nM | In vitro |

| Quinazoline-2,4(1H,3H)-dione | PARP-2 | Cpd36 | 0.87 nM | In vitro |

| N-Quinazolinone | DNA Gyrase B | Compound f14 | 0.28 µM | S. aureus |

| N-Quinazolinone | DNA Gyrase B | Compound f4 | 0.31 µM | S. aureus |

| Quinazolin-4(3H)-one | DNA Gyrase | Compound 5a | 3.19 µM | E. coli |

RTKs are cell surface receptors that play a pivotal role in signaling pathways that control cell growth, differentiation, and survival. Dysregulation of RTK activity is a hallmark of many cancers, making them important therapeutic targets. google.com

Epidermal Growth Factor Receptor (EGFR): The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for EGFR inhibition. nih.govbiorxiv.org Several approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, are based on this structure. nih.gov Research has shown that novel 2-chloro-4-anilino-quinazoline derivatives can act as dual inhibitors of both EGFR and VEGFR-2. nih.gov One study reported a potent quinazolinone derivative with an IC50 value of 1.37 nM against EGFR. brieflands.com

Platelet-Derived Growth Factor Receptor-β (PDGFR-β): The 4-anilinoquinazoline structure has also been investigated for its potential to inhibit PDGFR-β. nih.gov Additionally, certain quinazoline-1,2,3-triazole hybrids have been found to target the related PDGFRA kinase. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. mdpi.com Quinazoline-based compounds have been developed as potent VEGFR-2 inhibitors. nih.govekb.eg For example, a series of quinazolin-4(3H)-ones bearing a urea (B33335) functionality were evaluated, with the most active compound showing an IC50 of 0.117 µM against VEGFR-2. dovepress.com

Table 2: Receptor Tyrosine Kinase (RTK) Inhibition by Quinazoline Derivatives

| Compound Class | Target RTK | Specific Derivative/Compound | Inhibition (IC50) |

|---|---|---|---|

| Quinazolinone | EGFR | Compound 8b | 1.37 nM |

| 4-Anilinoquinazoline | EGFR | Gefitinib | 23–79 nM |

| 4-Anilinoquinazoline | EGFR | Erlotinib | 80 nM |

| Quinazolin-4(3H)-one | VEGFR-2 | Compound 5p | 0.117 µM (117 nM) |

| Quinazolin-4(3H)-one | VEGFR-2 | Compound 5h | 0.215 µM (215 nM) |

| Quinazolin-4(3H)-one | VEGFR-2 | Compound 5d | 0.274 µM (274 nM) |

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Compounds that interfere with tubulin polymerization are effective anticancer agents.

Several studies have identified quinazoline derivatives as inhibitors of tubulin polymerization that act at the colchicine (B1669291) binding site. nih.govnih.gov A derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (compound 5f), was found to be a potent inhibitor of tubulin assembly with an IC50 of 0.77 µM and significantly inhibited colchicine binding. nih.gov Another compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, was also shown to inhibit tubulin polymerization, contributing to its apoptosis-inducing activity. nih.gov

Table 3: Tubulin Polymerization Inhibition by Quinazoline Derivatives

| Compound Class | Specific Derivative/Compound | Activity | Value |

|---|---|---|---|

| 4-(N-Cycloamino)quinazoline | 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin- 2(1H)-one (5f) | Tubulin Assembly Inhibition (IC50) | 0.77 µM |

| 4-(N-Cycloamino)quinazoline | 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin- 2(1H)-one (5f) | Colchicine Binding Inhibition (at 5 µM) | 99% |

| 4-Anilinoquinazoline | 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (2b) | Tubulin Polymerization Inhibition | Confirmed |

Beyond the targets mentioned above, quinazoline derivatives have been found to interact with other important macromolecules. For example, a dual-targeting compound was developed to inhibit both bromodomain-containing protein 4 (BRD4) and PARP1. nih.gov Other studies have identified quinazolin-4(3H)-one derivatives that inhibit cyclin-dependent kinase 2 (CDK2) and human epidermal growth factor receptor 2 (HER2). nih.gov Furthermore, MET kinase, another receptor tyrosine kinase, has been identified as a target for novel quinazoline-1,2,3-triazole hybrids. nih.gov

Cellular Pathway Perturbations

The interaction of quinazoline derivatives with their molecular targets leads to the disruption of various cellular pathways, most notably those involved in cell proliferation.

A primary consequence of the molecular interactions described is the potent inhibition of cellular proliferation, which has been observed across a wide range of cancer cell lines. researchgate.netmdpi.com The mechanisms underlying this antiproliferative effect often involve cell cycle arrest and the induction of apoptosis (programmed cell death).

For instance, tubulin polymerization inhibitors based on the quinazoline scaffold have been shown to cause cell cycle arrest in the G2/M phase, which is consistent with the disruption of the mitotic spindle. nih.govnih.gov Similarly, the compound 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was identified as a highly active inducer of apoptosis, with an EC50 for caspase activation of 2 nM, and a potent inhibitor of cell proliferation (GI50 of 2 nM) in T47D breast cancer cells. nih.gov The antiproliferative activity of various quinazoline derivatives has been documented in numerous cancer cell lines, including breast (MCF-7), lung (A549), colon (HCT-116), and glioblastoma (T98G). nih.govmdpi.com

Table 4: Antiproliferative Activity of Quinazoline Derivatives in Cancer Cell Lines

| Compound Class | Specific Derivative/Compound | Cell Line | Activity | Value |

|---|---|---|---|---|

| 4-Anilinoquinazoline | 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (2b) | T47D (Breast) | Cell Proliferation Inhibition (GI50) | 2 nM |

| 4-(N-Cycloamino)quinazoline | 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin- 2(1H)-one (5f) | Various | Cytotoxicity (GI50) | 1.9–3.2 nM |

| Quinazolinone analog | Compound 31 | Various | Median Growth Inhibition (GI50) | 23.5 µM |

| Quinazolinone analog | Compound 47 | Various | Median Growth Inhibition (GI50) | 9.1 µM |

| 6-Halo-2-phenyl-4-anilinoquinazoline | Compound 10b | HCT-116 (Colon) | Cytotoxicity (IC50) | 2.8 µM |

| 6-Halo-2-phenyl-4-anilinoquinazoline | Compound 10b | T98G (Glioblastoma) | Cytotoxicity (IC50) | 2.0 µM |

Induction of Apoptotic Mechanisms in Cell Lines

Derivatives of the quinazoline scaffold have been extensively investigated for their ability to induce programmed cell death, or apoptosis, in various cancer cell lines. These compounds have been shown to trigger cell death through multiple intricate pathways, often involving both intrinsic (mitochondrial) and extrinsic (death receptor) signaling cascades.

The primary mechanism involves the activation of caspases, a family of cysteine proteases that execute the apoptotic process. Studies on quinazolinone Schiff base derivatives in MCF-7 breast cancer cells demonstrated the activation of both initiator caspases, such as caspase-8 and caspase-9, and the downstream executioner caspase-3/7. nih.gov Activation of caspase-9 is linked to the intrinsic pathway, which is initiated by the disruption of the mitochondrial membrane potential and the subsequent release of cytochrome c into the cytosol. nih.govdaneshyari.com This release is often regulated by the Bcl-2 family of proteins; quinazoline derivatives have been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards cell death. daneshyari.comnih.gov

Furthermore, the activation of caspase-8 points to the involvement of the extrinsic pathway. nih.gov Some quinazoline derivatives also appear to suppress the activation of NF-κB, a transcription factor that plays a significant role in promoting cell survival and inhibiting apoptosis. nih.gov The inhibition of NF-κB translocation from the cytoplasm to the nucleus contributes to the sensitization of cancer cells to apoptotic signals. nih.gov

Beyond direct caspase activation, these compounds can also induce cell cycle arrest, which often precedes apoptosis. mdpi.com For instance, certain derivatives cause cells to accumulate in the G2/M phase of the cell cycle, a state that can lead to mitotic catastrophe and subsequent apoptosis. mdpi.comnih.gov In some cases, such as with the novel quinazoline sulfonamide derivatives, cell cycle arrest is observed in the G1 phase in MCF-7 cells. nih.gov A specific compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, was identified as a highly potent inducer of apoptosis, with an EC50 for caspase activation of just 2 nM in T47D cells. nih.gov

The table below summarizes the observed apoptotic effects of various quinazoline derivatives in different cancer cell lines.

Table 1: Apoptotic Mechanisms of Quinazoline Derivatives in Cancer Cell Lines

| Derivative Class | Cell Line(s) | Key Apoptotic Events Observed |

|---|---|---|

| Quinazolinone Schiff Bases | MCF-7 (Breast) | Disruption of mitochondrial membrane potential, cytochrome c release, activation of caspases-3, -7, -8, -9, inhibition of NF-κB translocation. nih.gov |

| N-Decyl-N-(2-Methyl-4-Quinazolinyl) Amine (DMQA) | THP-1 (Leukemia) | DNA fragmentation, reduction of pro-caspases-3 and -9, altered Bax/Bcl-2 ratio, cytochrome c release, loss of mitochondrial membrane potential. daneshyari.com |

| Quinazoline Sulfonamides | MCF-7 (Breast) | Induction of early and late apoptosis, G1-phase cell cycle arrest, upregulation of Bax, downregulation of Bcl-2. nih.gov |

| 2,4-dibenzylaminoquinazoline | Breast, Colon, Bladder | Caspase-3 activation, nuclear chromatin degradation, G2 phase cell cycle arrest. nih.gov |

| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | T47D (Breast) | Potent caspase activation and inhibition of cell proliferation. nih.gov |

| General Quinazolinone Derivatives | A549 (Lung), MGC-803 (Gastric) | G2/M phase cell cycle arrest, induction of apoptosis. mdpi.comnih.gov |

Interference with Microbial Cellular Processes (e.g., Antibacterial Activity in vitro)

Quinazoline and quinazolinone derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. sphinxsai.commdpi.com The core mechanism of action for their antibacterial effects is believed to be the inhibition of bacterial DNA synthesis. eco-vector.com These compounds are thought to function similarly to quinolones by targeting and promoting the cleavage of essential bacterial enzymes like DNA gyrase and type IV topoisomerase, which are critical for DNA replication, repair, and recombination, ultimately leading to bacterial cell death. eco-vector.com

In vitro studies have confirmed the efficacy of these derivatives against clinically relevant pathogens. For example, various newly synthesized quinazolin-4-(3H)-ones were tested against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com Structure-activity relationship (SAR) studies have provided insights into the chemical features that enhance antimicrobial potency. It has been observed that substitutions at the 2 and 3 positions of the quinazolinone ring are crucial for activity. nih.gov Furthermore, the presence of a halogen atom, such as chlorine, at the 6 or 8 positions can improve the antimicrobial effects. nih.gov

The antibacterial spectrum includes activity against S. aureus, vancomycin- and linezolid-resistant S. aureus strains, and Escherichia coli. sphinxsai.comacs.org Some derivatives have also shown antifungal activity against species like Aspergillus niger and Candida albicans. sphinxsai.com The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism, has been determined for many of these compounds. For instance, one lead compound from a study on 4(3H)-quinazolinones displayed MIC values of ≤0.5 μg/mL for all tested S. aureus strains. acs.org Another study highlighted 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one as a particularly active antibacterial agent, with an MIC value of 1.95 μg/mL. nih.gov

Table 2: In Vitro Antimicrobial Activity of Selected Quinazoline Derivatives

| Derivative/Class | Target Microorganism(s) | Observed Activity (MIC) |

|---|---|---|

| 7-chloro-2-(3-chloropropyl)-3-[(substitutedbenzylidene) amino]quinazolin-4-(3H)-ones | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Aspergillus niger, Candida albicans | Displayed marked activity against some of the tested microorganisms. sphinxsai.com |

| 4(3H)-Quinazolinones | Staphylococcus aureus (including vancomycin- and linezolid-resistant strains) | Compound 27 showed MIC values of ≤0.5 μg/mL. acs.org |

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Bacteria and Fungi | Most active antibacterial agent with an MIC of 1.95 μg/mL. nih.gov |

| Various Quinazolin-4(3H)-ones | Staphylococcus aureus, Streptococcus pneumoniae | Demonstrated ability to inhibit the development of these pathogens. eco-vector.com |

Anti-Inflammatory and Immunomodulatory Effects in Cellular Models

Beyond their anticancer and antimicrobial properties, quinazoline derivatives have also been identified as having potent anti-inflammatory effects. mdpi.com Chronic inflammation is a key contributor to numerous diseases, and the control of inflammatory responses is a significant therapeutic goal. Cellular models have been instrumental in elucidating the mechanisms behind the anti-inflammatory activity of these compounds.

A primary pathway in inflammation is the activation of the transcription factor nuclear factor κB (NF-κB), which controls the expression of many pro-inflammatory genes. The inhibition of NF-κB activation is therefore a key strategy for developing anti-inflammatory agents. A library of pyrazolo[1,5-a]quinazoline compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in human THP-1Blue monocytic cells, a well-established cellular model for studying inflammatory responses. mdpi.com This screening identified several compounds with significant anti-inflammatory activity, with some exhibiting IC50 values below 50 µM. mdpi.com

Further investigation into the most potent of these compounds suggested that they may act as ligands for mitogen-activated protein kinases (MAPKs), including ERK2, p38α, and c-Jun N-terminal kinase (JNK), which are upstream regulators of the inflammatory response. mdpi.com Molecular modeling supported the binding of these quinazoline derivatives to JNKs, indicating a potential mechanism for their observed NF-κB inhibition. mdpi.com

Table 3: Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazoline Derivatives in a Cellular Model

| Compound | Cellular Model | Assay | Potency (IC50) |

|---|---|---|---|

| 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide | THP-1Blue monocytes | Inhibition of LPS-induced NF-κB transcriptional activity | < 50 µM mdpi.com |

| 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide | THP-1Blue monocytes | Inhibition of LPS-induced NF-κB transcriptional activity | < 50 µM mdpi.com |

Preclinical Pharmacological Profiling in Experimental Biological Systems (Non-Human)

Assessment in Murine Models for Biological Efficacy (e.g., mouse peritonitis model, neutropenic thigh infection model)

Following promising in vitro antibacterial results, select 4(3H)-quinazolinone derivatives have been advanced to preclinical evaluation in murine models of infection to assess their in vivo efficacy. acs.org These models are crucial for determining how a compound performs in a complex biological system, providing data on its ability to combat an infection.

One of the key models used for this class of compounds is the neutropenic thigh infection model. acs.org In this model, mice are rendered neutropenic (having a low number of neutrophils, a type of white blood cell) to mimic an immunocompromised state, making them more susceptible to bacterial infections. A localized infection is then established in the thigh muscle, typically with a specific bacterial strain like S. aureus. The efficacy of the test compound is then measured by its ability to reduce the bacterial burden in the infected tissue compared to untreated controls. The successful demonstration of efficacy in this model by a lead 4(3H)-quinazolinone compound highlights the potential of this scaffold for the development of new antibacterial agents that are effective in vivo. acs.org

In Vivo Inhibition of Tumor Angiogenesis and Vascular Disruption in Xenograft Models

Quinazoline derivatives have been investigated for their ability to inhibit tumor growth in vivo, with a particular focus on their anti-angiogenic and vascular-disrupting properties. Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. nih.gov Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard tool for evaluating the in vivo efficacy of potential anticancer agents.

Several quinazoline derivatives have shown significant antitumor activity in such models. For example, the compound 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, a potent apoptosis inducer, proved efficacious in both the MX-1 human breast cancer and PC-3 prostate cancer mouse xenograft models. nih.gov Another novel quinazoline derivative, compound 18 , was evaluated in an in vivo antitumor study and found to significantly decrease average tumor volume and weight without causing a noticeable impact on the body weight of the mice, suggesting a favorable therapeutic window. nih.govnih.gov

The mechanism underlying this in vivo activity is often linked to the inhibition of key signaling pathways involved in angiogenesis. Certain quinazoline derivatives act as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR2), a primary mediator of angiogenesis. nih.gov By inhibiting VEGFR2, these compounds can block downstream signaling pathways such as Akt/mTOR/p70s6k, which are critical for the proliferation and survival of endothelial cells that form new blood vessels. nih.gov This disruption of the tumor's blood supply can lead to the observed reduction in tumor growth in xenograft models. Some compounds in this class are also investigated as vascular-disrupting agents (VDAs), which aim to dismantle pre-existing tumor vasculature.

Evaluation of Bioavailability in Animal Models (excluding human pharmacokinetic data)

The evaluation of pharmacokinetic properties, including bioavailability, is a critical step in the preclinical profiling of any potential drug candidate. Studies in animal models such as mice and rats provide essential data on how a compound is absorbed, distributed, metabolized, and excreted (ADME).

The pharmacokinetics of quinazoline derivatives have been studied in rodents. For instance, a detailed analysis of the quinazoline antifolate ICI D1694 was conducted in both mice and rats. nih.gov In rats, the compound exhibited rapid clearance and was primarily excreted via the biliary route (65% of the dose in 4 hours). nih.gov It also showed a high degree of protein binding in rat plasma (≥90%). nih.gov

Bioavailability, which measures the fraction of an administered dose that reaches systemic circulation, was also assessed. For ICI D1694, intraperitoneal (i.p.) administration in mice resulted in full bioavailability. nih.gov However, oral bioavailability appeared to be low, in the range of approximately 10-20%, suggesting that absorption from the gastrointestinal tract may be limited for this particular derivative. nih.gov Such studies are vital for understanding the therapeutic potential and limitations of a compound and for guiding further chemical modifications to improve its pharmacological profile.

Table 4: Pharmacokinetic Parameters of the Quinazoline Derivative ICI D1694 in Rodent Models

| Animal Model | Parameter | Value |

|---|---|---|

| Rat | Clearance (CL) | 10.7 ml min-1 kg-1 nih.gov |

| Rat | Terminal Half-life (t1/2 β) | 30 min nih.gov |

| Rat | Primary Route of Excretion | Biliary (65% in 4 h) nih.gov |

| Rat | Plasma Protein Binding | ≥ 90% nih.gov |

| Mouse | Clearance (CL) | 27 ml min-1 kg-1 nih.gov |

| Mouse | Terminal Half-life (t1/2 β) | 30 min nih.gov |

| Mouse | Terminal Half-life (third phase) | 6.5 ± 2.7 h nih.gov |

| Mouse | Bioavailability (Intraperitoneal) | ~100% nih.gov |

| Mouse | Bioavailability (Oral) | ~10-20% nih.gov |

Structure Activity Relationship Sar Elucidation for 4 Chloro 2 Methylquinazolin 8 Ol Scaffolds

Impact of Substitutions on the Quinazoline (B50416) Rings

Substitutions on the primary benzene (B151609) ring (Ring 1) can significantly alter the electronic and steric properties of the molecule. For instance, the introduction of small electron-withdrawing groups such as nitro, fluoro, chloro, and nitrile is often favored for potent antibacterial activity. acs.org Conversely, bulky groups or hydrogen-bonding moieties like hydroxyl or carboxylic acid at certain positions can be detrimental to activity. acs.org The presence of halogen atoms at the C-6 and C-8 positions has been shown to enhance antimicrobial properties. nih.gov

The pyrimidine (B1678525) ring (Ring 2) is also a key area for modification. The nature of the substituent at the C-2 position is crucial for activity, with methyl or thiol groups being essential for some antimicrobial effects. nih.gov Furthermore, the group at the C-4 position is pivotal; it is often a reactive site used to introduce various amine-containing side chains, which can dramatically improve biological outcomes. nih.govnih.gov

Finally, substitutions on a phenyl ring attached at the N-3 position (Ring 3) can also dictate the biological effect. The presence of a substituted aromatic ring at this position is considered important for antimicrobial activities. nih.gov The orientation and electronic nature of substituents on this third ring can influence how the molecule fits into a target's binding pocket.

Table 1: Effect of Substitutions on the Quinazoline Scaffold

| Position | Substituent Type | Impact on Biological Activity | Reference |

|---|---|---|---|

| Ring 1 (C-6) | Halogens (e.g., Bromo, Iodo) | Can be detrimental or beneficial depending on the target; may promote anticancer and antimicrobial activities. | nih.govnih.gov |

| Ring 1 (C-6, C-7) | Bromo, Hydroxyl | Generally not well-tolerated, leading to reduced activity. | acs.org |

| Ring 1 (C-8) | Halogens (e.g., Chloro) | Can improve antimicrobial activity and bioavailability. | nih.govresearchgate.net |

| Ring 2 (C-2) | Methyl, Thiol | Considered essential for certain antimicrobial activities. | nih.gov |

| Ring 2 (C-2) | Propyl | Potent anticancer activity observed compared to other alkyl groups. | nih.gov |

| Ring 2 (C-4) | Substituted Amines | Introduction of these groups often improves antimicrobial and anticancer activities. | nih.govnih.gov |

| Ring 3 (N-3) | Substituted Aromatic Ring | Essential for antimicrobial activities. | nih.gov |

Role of the Chlorine Atom at C-4 in Biological Interaction

The chlorine atom at the C-4 position of the quinazoline ring is a critical functional group that plays a dual role in both biological interactions and synthetic utility. Hydroxy groups at the C-4 position of a quinazolinone precursor can be readily converted to a chlorine atom by reacting with reagents like phosphoryl chloride or thionyl chloride. nih.gov

This chlorine atom acts as an excellent leaving group, making the C-4 position highly susceptible to nucleophilic substitution. nih.gov This reactivity is frequently exploited in medicinal chemistry to introduce a wide array of substituents, particularly substituted amines, which are known to be crucial for the biological activity of many quinazoline-based drugs. nih.govnih.gov The synthesis of various 2,4,6-trisubstituted quinazoline derivatives often involves the displacement of this C-4 chloro group to introduce functionalities like decylamine, which has been shown to be beneficial for antimicrobial activity. nih.gov

From a biological standpoint, the electronegative chlorine atom can participate in halogen bonding and other non-covalent interactions within a target's active site. However, its primary role is often as a synthetic handle that enables the introduction of larger, more complex side chains designed to form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the biological target, thereby enhancing potency and selectivity.

Significance of the Methyl Group at C-2 for Modulatory Capacity

The substituent at the C-2 position of the quinazoline scaffold has a profound impact on the molecule's modulatory capacity. A methyl group at this position is a common feature in many biologically active quinazoline derivatives. nih.govresearchgate.net

SAR studies have consistently shown that the presence of a methyl or thiol group at the C-2 position is essential for the antimicrobial activity of certain classes of quinazolinones. nih.gov The size and lipophilicity of the C-2 substituent are critical. For example, in a series of quinazolinone-oxadiazole hybrids designed as anticancer agents, analogues with a propyl group at the C-2 position were found to be more potent than other derivatives, highlighting the importance of this position for activity. nih.gov

Influence of the Hydroxyl Group at C-8 on Activity Profile

Substitution at the C-8 position of the quinazoline ring is a key determinant of the activity profile. While halogens at this position have been noted for improving antimicrobial activity, the introduction of a hydroxyl group offers distinct possibilities for molecular interactions. nih.gov The addition of a chloro group at the 8-position has been shown to be important for bioavailability and brain penetration in certain PARP-1 inhibitors. researchgate.net

A hydroxyl group at the C-8 position can act as both a hydrogen bond donor and acceptor, enabling strong and specific interactions with amino acid residues in a protein's active site. This is a particularly important feature for enzyme inhibition. The presence of an 8-hydroxy group is a known feature in other biologically active heterocyclic scaffolds, such as 8-hydroxyquinolines (8HQ), which exhibit potent antimicrobial activity. bepls.com In 8HQ derivatives, this hydroxyl group, in conjunction with the ring nitrogen, is crucial for chelating metal ions, a mechanism that contributes to their antimicrobial effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.orgnih.gov This approach is widely applied in drug discovery to predict the activity of novel compounds and to understand the specific molecular properties that govern their potency. nih.gov

For quinazoline derivatives, numerous QSAR studies have been conducted to elucidate the structural requirements for various biological activities, including anticancer and EGFR inhibitory effects. frontiersin.orgnih.govnih.gov These models typically use a set of calculated molecular descriptors as independent variables and the biological activity (e.g., IC50) as the dependent variable. mdpi.com

Key steps in developing a robust QSAR model include:

Data Set Selection: A dataset of quinazoline analogues with known biological activities is compiled and divided into training and test sets. nih.govmdpi.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be classified as topological, physicochemical, electronic, or quantum chemical parameters. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation linking the most relevant descriptors to the observed biological activity. nih.govmdpi.com

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. Statistical metrics like the squared correlation coefficient (R²), cross-validated correlation coefficient (Q²), and predictive squared correlation coefficient (R²_pred) are used to confirm the model's reliability. frontiersin.orgnih.gov

QSAR studies on quinazoline EGFR inhibitors have successfully identified key structural features required for high potency. For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize the favorable and unfavorable steric, electrostatic, and hydrophobic regions around the scaffold, providing a roadmap for designing more effective inhibitors. frontiersin.org These computational approaches facilitate the in-silico screening of virtual libraries and help prioritize the synthesis of the most promising lead compounds. nih.gov

Computational Chemistry and in Silico Modeling Approaches for 4 Chloro 2 Methylquinazolin 8 Ol

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This method is instrumental in understanding the binding mode of potential drug candidates and in virtual screening of compound libraries. For the quinazoline (B50416) scaffold, molecular docking has been extensively used to explore interactions with various therapeutic targets, particularly protein kinases.

While specific docking studies focusing solely on 4-Chloro-2-methylquinazolin-8-ol are not widely published, research on analogous quinazoline derivatives reveals common interaction patterns and targets. These studies show that the quinazoline core can effectively bind to the ATP-binding site of numerous kinases. For instance, docking studies on quinazoline derivatives have identified them as potent inhibitors of Receptor Tyrosine Kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor), VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), and PDGFR-β (Platelet-Derived Growth Factor Receptor β). nih.gov The simulations often highlight key interactions, such as hydrogen bonds formed by the quinazoline nitrogen atoms and hydrophobic interactions involving the aromatic rings. nih.govekb.eg

In one study, various 2-substituted quinazoline derivatives were docked against the active sites of thymidylate synthase and dihydrofolate reductase enzymes to rationalize their anticancer activity. scirp.org Similarly, docking of a series of novel quinazolin-4-one derivatives into the ATP binding site of EGFR demonstrated a binding mode resembling that of the known inhibitor erlotinib. researchgate.net Molecular docking was also employed to study the interactions of quinazoline hybrids with ribonucleotide reductase and topoisomerases I and II, where hydrogen bonding with active site residues was shown to enhance potency. ekb.eg These examples underscore the utility of molecular docking in identifying potential targets and elucidating the structural basis for the activity of quinazoline-based compounds.

Table 1: Examples of Molecular Docking Studies on Quinazoline Derivatives

| Compound Series | Target Enzyme(s) | Key Findings from Docking |

| Substituted Quinazolines | EGFR, VEGFR-2, PDGFR-β, Tubulin | Identified as potent multi-RTK inhibitors; N4-phenyl group showed hydrophobic interactions with Lysβ352, Alaαl80, and Valα181 in the colchicine (B1669291) site of tubulin. nih.gov |

| Quinazolinone Hybrids | Aromatase | Showed acceptable binding interactions, supporting their potential as anticancer agents. researchgate.net |

| Quinazolinone Derivatives | Matrix Metalloproteinase-13 (MMP-13) | Identified key residues (Ala238, Thr245, Met253) for improving activity through hydrogen bonding and electrostatic interactions. nih.gov |

| Quinazolin-4-one Derivatives | EGFR | Demonstrated binding to the EGFR ATP binding site, similar to erlotinib, supporting their antitumor efficacy. researchgate.net |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations complement molecular docking by providing insights into the stability of the ligand-receptor complex, the role of solvent molecules, and the conformational changes that may occur upon binding.

For the quinazoline class of compounds, MD simulations have been crucial in validating docking poses and elucidating binding mechanisms. For example, in a study of quinazolinone derivatives as MMP-13 inhibitors, 10-nanosecond MD simulations were performed. nih.gov The results confirmed that the designed compounds with the highest predicted activity formed stable complexes with the enzyme, and the stability was enhanced by hydrogen bonding interactions with key residues like Ser250 and Gly248. nih.gov

In another study on novel quinazoline derivatives as phosphodiesterase 7 (PDE7) inhibitors, molecular dynamics simulations were conducted to confirm the stability of the ligand inside the enzyme's active site. nih.gov These simulations provide a dynamic picture of the binding event, helping to understand how the ligand settles into its binding pocket and maintains its inhibitory conformation, thus offering a more profound understanding of the binding mechanism than static docking alone.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. crimsonpublishers.com These methods can compute a variety of molecular properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and stability. crimsonpublishers.com

While comprehensive DFT studies on this compound are limited, calculations have been reported for related structures like 2-methylquinazolin-8-ol (B3245326). sbc.org.pl For other quinazolinone derivatives, DFT calculations using the B3LYP functional and 6-31+G* basis set have been performed to compute properties like ionization potential, electron affinity, electronegativity (χ), and total hardness (η). crimsonpublishers.comnih.gov Electronegativity provides information about electron transfer, while hardness measures the resistance to charge transfer. crimsonpublishers.com

These calculated descriptors help in understanding the molecule's reactivity and the reactive sites. For instance, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and predict sites for electrophilic or nucleophilic attack. crimsonpublishers.com Such theoretical calculations provide a fundamental understanding of the molecule's intrinsic properties, which can be correlated with its biological activity. crimsonpublishers.comnih.gov

Table 2: Key Molecular Properties Calculated via DFT for Heterocyclic Compounds

| Property | Description | Relevance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron; indicates nucleophilic character. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron; indicates electrophilic character. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. crimsonpublishers.com |

| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract electrons. | Provides information about electron transfer in reactions. crimsonpublishers.com |

| Chemical Hardness (η) | A measure of resistance to deformation or change in electron distribution. | A higher value indicates greater stability and lower reactivity. crimsonpublishers.com |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electron density around the molecule. | Predicts reactive sites for electrophilic and nucleophilic attacks. crimsonpublishers.com |

Predictive Modeling for Biological Activity and Selectivity (e.g., Monte Carlo simulation)

Predictive modeling encompasses a range of computational techniques used to forecast the biological activity, selectivity, or other properties of chemical compounds. These methods include Quantitative Structure-Activity Relationship (QSAR) modeling and Monte Carlo simulations.

Monte Carlo simulations are a broad class of computational algorithms that rely on repeated random sampling to obtain numerical results. dataforpublichealth.comnih.gov In the context of drug discovery, they can be used to explore conformational space, predict binding affinities, and analyze systems with inherent uncertainty. dataforpublichealth.comnih.gov By generating numerous random configurations or outcomes, these simulations can predict the probability distribution of different scenarios, making them valuable for risk analysis and what-if scenarios. dataforpublichealth.com

QSAR is another powerful predictive technique. In a study on quinazolinone derivatives as MMP-13 inhibitors, 3D-QSAR models (CoMFA and CoMSIA) were successfully constructed. nih.gov These models established a statistical relationship between the 3D structural features of the molecules and their inhibitory activity, yielding reliable predictive power (Rpred² > 0.8). nih.gov The contour maps generated from these models provided insights into how modifications to the electrostatic and hydrophobic fields of the molecule could enhance biological activity. nih.gov Such predictive models are invaluable for designing new compounds with improved potency and for prioritizing which candidates to synthesize and test experimentally. nih.gov

Future Research Trajectories and Broader Academic Implications

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Sustainability

The advancement of organic synthesis is increasingly driven by the principles of green chemistry, which prioritize efficiency, safety, and environmental stewardship. bohrium.com While traditional methods for quinazoline (B50416) synthesis exist, future research must focus on developing scalable and sustainable routes to 4-Chloro-2-methylquinazolin-8-ol. tandfonline.com Modern eco-friendly techniques, such as those employing heterogeneous nano-catalysts, microwave irradiation, and deep eutectic solvents, offer significant advantages over conventional methods by reducing reaction times, minimizing hazardous waste, and often improving yields. tandfonline.comjnanoworld.com

The exploration of multi-component reactions (MCRs) stands out as a particularly promising avenue. jnanoworld.com These reactions, which combine three or more reactants in a single step, align with the ideals of atom economy and procedural simplicity. A forward-thinking approach would be to adapt existing MCRs or design new ones that can construct the this compound core from readily available and non-toxic starting materials. Another key area is the use of earth-abundant transition metal catalysts, which provide a sustainable alternative to precious metal catalysts. researchgate.net

| Methodology | Key Advantages | Potential Application for this compound |

|---|---|---|

| Nano-catalysis | High surface area, reusability, mild reaction conditions. jnanoworld.com | Catalyzing the cyclization step from substituted aminobenzamides or aminoketones. |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often solvent-free. bohrium.comnih.gov | Accelerating the amination or cyclization steps in the synthesis pathway. |

| Deep Eutectic Solvents (DES) | Biodegradable, low cost, non-toxic reaction media. tandfonline.com | Serving as a green solvent system for the entire synthetic route. |

| Metal-Free Synthesis | Avoids heavy metal contamination and associated environmental issues. bohrium.com | Developing electrochemical or catalyst-free condensation reactions. rsc.org |